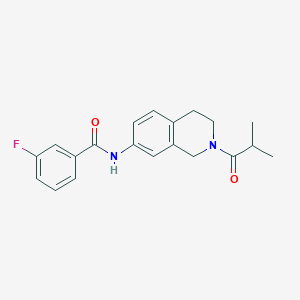

3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

3-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS: 955663-83-9) is a benzamide derivative with a molecular formula of C₂₀H₂₁FN₂O₂ and a molecular weight of 340.4 g/mol . The compound features a tetrahydroisoquinoline core substituted at position 2 with an isobutyryl group and at position 7 with a benzamide moiety containing a 3-fluoro substituent.

Properties

IUPAC Name |

3-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-9-8-14-6-7-18(11-16(14)12-23)22-19(24)15-4-3-5-17(21)10-15/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWXTZFRGCINDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: In biological studies, 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be employed in drug discovery and development. Its unique structure may interact with various biological targets, making it a potential candidate for therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its ability to modulate biological pathways can be explored for treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Analogs

Key Structural and Functional Differences

Position 2 Modifications: The target compound’s isobutyryl group introduces steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to analogs lacking this group (e.g., the simpler 4-fluoro derivative in ).

Benzamide Substituents :

- The 3-fluoro substituent in the target compound contrasts with the 4-fluoro in and the electron-withdrawing 4-trifluoromethyl in . Fluorine’s position affects electronic distribution and binding affinity in drug-receptor interactions.

- The 2,3,4-trimethoxy substitution in significantly increases polarity and hydrogen-bonding capacity compared to halogenated analogs.

Molecular Weight and Complexity :

- The target compound (340.4 g/mol) is intermediate in size compared to the lighter 4-fluoro derivative (284.3 g/mol) and the heavier trimethoxy analog (436.5 g/mol). Higher molecular weight in and correlates with increased functional group diversity.

Implications for Research and Development

- Bioactivity : The isobutyryl group in the target compound may improve membrane permeability compared to unsubstituted analogs like , while sulfonyl or furan-based substituents () could enhance target specificity.

- Synthetic Accessibility : The 4-fluoro derivative is structurally simpler, suggesting easier synthesis, whereas the trimethoxy analog requires multi-step functionalization.

Biological Activity

3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, known for their diverse biological activities. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various pathogens. In a bioassay against Pythium recalcitrans, certain derivatives displayed superior antifungal activity compared to other phytopathogens .

Neuropharmacological Effects

Tetrahydroisoquinolines are recognized for their neuropharmacological effects. They have been investigated for their potential in treating neurological disorders such as epilepsy and depression. The compound this compound may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Case Studies

- Antidepressant Activity : A study explored the effects of tetrahydroisoquinoline derivatives on depressive behaviors in animal models. The results indicated that these compounds could enhance serotonergic and dopaminergic signaling pathways, leading to improved mood and reduced anxiety levels.

- Pain Management : Another investigation assessed the analgesic properties of similar compounds in models of chronic pain. The findings suggested that these derivatives could effectively reduce pain perception by modulating pain pathways in the central nervous system.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors) that play crucial roles in mood regulation and pain perception.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or neurotransmitter degradation, enhancing its therapeutic effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.